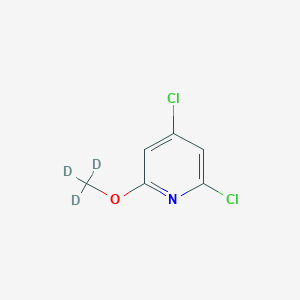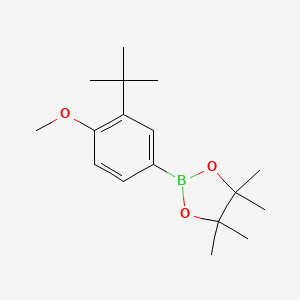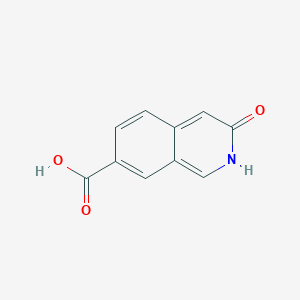![molecular formula C21H26ClNO4 B14021176 [Bis(phenylmethyl)amino]propanedioic acid, hydrochloride CAS No. 56599-02-1](/img/structure/B14021176.png)
[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(dibenzylamino)propanedioate is an organic compound with the molecular formula C21H25NO4. It is a derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a dibenzylamino group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(dibenzylamino)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with dibenzylamine to form the desired product .
Industrial Production Methods
Industrial production of diethyl 2-(dibenzylamino)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of large reactors, precise temperature control, and efficient mixing to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(dibenzylamino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(dibenzylamino)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(dibenzylamino)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the dibenzylamino group participates in the formation of new chemical bonds. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Diethyl 2-(dibenzylamino)propanedioate can be compared with other similar compounds such as diethyl malonate and diethyl 2-(benzylamino)propanedioate. While diethyl malonate is a simpler molecule with two ester groups, diethyl 2-(dibenzylamino)propanedioate has an additional dibenzylamino group, which imparts unique reactivity and applications. Diethyl 2-(benzylamino)propanedioate, on the other hand, has only one benzyl group, making it less sterically hindered and potentially more reactive in certain reactions .
Similar Compounds
- Diethyl malonate
- Diethyl 2-(benzylamino)propanedioate
- Diethyl 2-(phenylamino)propanedioate
Propriétés
Numéro CAS |
56599-02-1 |
|---|---|
Formule moléculaire |
C21H26ClNO4 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
diethyl 2-(dibenzylamino)propanedioate;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-3-25-20(23)19(21(24)26-4-2)22(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
Clé InChI |
OLVJNNRMBVDPSA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)


![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)





![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)




